(2-Bromophenyl)(cyclopropyl)methanol
Description
Significance of Organobromine Compounds in Modern Organic Synthesis
Organobromine compounds are organic molecules containing a carbon-bromine bond and are fundamental reagents and intermediates in organic synthesis. wikipedia.orgdbpedia.org The element bromine is more electronegative than carbon, which polarizes the carbon-bromine bond and makes the carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.org The carbon-bromine bond has a dissociation energy of approximately 72.1 kcal/mol, which is intermediate between that of carbon-chlorine and carbon-iodine bonds. wikipedia.org This moderate reactivity makes organobromides a practical compromise between stability and reactivity for many synthetic applications. wikipedia.org
Key reactions involving organobromine compounds include:
Grignard Reactions: Aryl and alkyl bromides readily react with magnesium to form Grignard reagents, which are powerful carbon nucleophiles for creating new carbon-carbon bonds. wikipedia.org
Nucleophilic Substitution: The bromide is a good leaving group, allowing for substitution by a wide range of nucleophiles. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are common substrates in reactions like Suzuki, Heck, and Sonogashira couplings, which are pivotal for constructing complex molecular skeletons.
Dehydrobromination: This elimination reaction is used to form alkenes. wikipedia.org
The utility of organobromine compounds extends to their use as fire retardants and as intermediates in the manufacturing of pharmaceuticals and agrochemicals. wikipedia.orgyoutube.com While many synthetic organobromides exist, nature also produces over 1600 such compounds, found in organisms ranging from marine algae to fungi. psu.edu The bromination of an organic substrate is a critical transformation, and various bromo-organic compounds are employed in synthesis to achieve this. nih.gov
Importance of Cyclopropylmethanols as Structural Motifs and Synthetic Intermediates
The cyclopropyl (B3062369) group is a highly strained, three-membered carbocycle that imparts unique electronic and steric properties to a molecule. Cyclopropylmethanols, which feature a hydroxylmethyl group attached to a cyclopropane (B1198618) ring, are versatile synthetic intermediates. nbinno.com They serve as precursors for a variety of important compound classes. nbinno.com
For instance, cyclopropylmethanols can be used to synthesize:
Cyclopropyl Ketones: Oxidation of the alcohol functionality yields cyclopropyl ketones, which are themselves useful building blocks. nbinno.com
Cyclopropylamines: These can be prepared from cyclopropylmethanols and are key intermediates in the production of pharmaceuticals and agrochemicals. nbinno.com
Cyclopropylcarbinols: These chiral building blocks, important in natural product synthesis, can be prepared via cyclopropyl aldehydes, which are accessible from cyclopropylmethanols. nbinno.com
The synthesis of cyclopropylmethanol (B32771) itself can be achieved through methods like the reduction of cyclopropanecarboxylic acid with lithium aluminum hydride or the hydrogenation of cyclopropanecarboxaldehyde. google.com The presence of the cyclopropyl ring can influence the reactivity of adjacent functional groups and provide a rigid scaffold in the design of new molecules. A related structure, 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol, serves as a critical intermediate in the synthesis of Pitavastatin, a drug used to lower cholesterol, highlighting the value of this structural motif in medicinal chemistry. google.com
Contextualization of (2-Bromophenyl)(cyclopropyl)methanol within Current Chemical Research Landscape
This compound, with the CAS Number 676541-37-0, is a specific molecule that embodies the synthetic potential discussed in the preceding sections. bldpharm.com It is a bifunctional intermediate where both the aryl bromide and the cyclopropylmethanol moieties can be selectively manipulated.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁BrO | bldpharm.comchemspider.com |
| Molecular Weight | 227.10 g/mol | bldpharm.com |
| Monoisotopic Mass | 225.999327 u | chemspider.com |
| MDL Number | MFCD16293502 | bldpharm.com |
The strategic placement of the bromine atom at the ortho position of the phenyl ring, combined with the cyclopropylmethanol group, makes this compound a potent tool for creating diverse and complex molecular structures. The aryl bromide can participate in a vast array of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously or sequentially, the primary alcohol of the cyclopropylmethanol unit can be oxidized to an aldehyde or ketone, converted to a leaving group for substitution reactions, or used in esterification processes.
A synthetic route to the related isomer, (4-bromophenyl)(cyclopropyl)methanol, involves the reaction of a Grignard reagent derived from 1-bromo-4-iodobenzene (B50087) with cyclopropanecarbaldehyde. chemicalbook.com This suggests a similar synthetic pathway for the title compound, likely starting from a 1-bromo-2-halobenzene precursor.
Given its structure, this compound is well-positioned as a precursor for generating libraries of compounds for drug discovery. The distinct reactivity of its two functional groups allows for a divergent synthetic strategy, where either the aryl bromide or the alcohol can be modified first, leading to a wide range of potential products from a single, well-designed starting material.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-cyclopropylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQPWFYRWGMDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromophenyl Cyclopropyl Methanol and Analogues
Strategies for Aryl(cyclopropyl)methanol Core Construction
The formation of the central aryl(cyclopropyl)methanol scaffold is a critical step in the synthesis of (2-Bromophenyl)(cyclopropyl)methanol. This is typically achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound, effectively creating the pivotal carbon-carbon bond between the aryl and cyclopropyl (B3062369) moieties at the carbinol carbon.
Grignard Reagent-Mediated Carbonyl Additions
Grignard reactions represent a classic and versatile method for forming carbon-carbon bonds. This methodology can be applied in two primary ways to construct the this compound core. The first approach involves the reaction of cyclopropylmagnesium bromide with 2-bromobenzaldehyde. smolecule.comcymitquimica.com In this reaction, the cyclopropyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent. orgsyn.org Subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol.
Alternatively, the synthesis can proceed via the addition of a 2-bromophenylmagnesium bromide Grignard reagent to cyclopropyl methyl ketone. This pathway also results in the formation of a tertiary alcohol precursor which, after workup, yields an analogue of the target compound. The choice between these two routes may depend on the commercial availability and stability of the starting materials. Grignard reagents are known for their high reactivity, which also makes them sensitive to protic functional groups elsewhere in the molecule. orgsyn.org
Table 1: Representative Grignard Reagent-Mediated Synthesis
| Aryl Component | Cyclopropyl Component | Solvent | Typical Yield |
|---|---|---|---|
| 2-Bromobenzaldehyde | Cyclopropylmagnesium Bromide | THF | 75-85% |
Organolithium Reagent Approaches to Carbinol Formation
Organolithium reagents offer a more reactive alternative to Grignard reagents for the formation of the carbinol core. These reagents are powerful nucleophiles and strong bases, necessitating careful handling and inert reaction conditions at low temperatures. The synthesis of this compound can be achieved by the addition of 2-bromophenyllithium to cyclopropanecarboxaldehyde.
The 2-bromophenyllithium is typically generated in situ via a lithium-halogen exchange reaction from 1,2-dibromobenzene or by direct lithiation of bromobenzene if a sufficiently strong base is used. This highly reactive organolithium species then readily adds to the carbonyl group of cyclopropanecarboxaldehyde. The reaction is generally performed in anhydrous solvents like THF or diethyl ether at temperatures as low as -78°C to prevent side reactions. An aqueous workup follows to quench the reaction and protonate the intermediate lithium alkoxide, affording the desired this compound.
Table 2: Organolithium-Based Synthesis of Aryl(cyclopropyl)methanols
| Organolithium Reagent | Carbonyl Compound | Temperature | Solvent |
|---|---|---|---|
| 2-Bromophenyllithium | Cyclopropanecarboxaldehyde | -78°C | THF |
Condensation Reactions Involving Cyclopropyl Precursors
While less direct than organometallic additions, condensation reactions provide an alternative pathway for constructing the carbon skeleton. A plausible multi-step route could begin with a Knoevenagel condensation between a benzaldehyde derivative and a compound containing an active methylene group flanked by a cyclopropyl moiety, such as cyclopropylacetonitrile. This reaction, typically catalyzed by a weak base, would form a cyclopropyl-substituted cinnamic nitrile derivative.
Installation and Manipulation of the Bromine Functionality
The bromine atom on the phenyl ring is a key feature of the target molecule, providing a handle for further synthetic modifications, such as cross-coupling reactions. The introduction of this functionality can be achieved either by direct bromination of a pre-formed aryl(cyclopropyl)methanol or by using a brominated starting material.
Regioselective Bromination Techniques on Aryl Substrates
The direct bromination of phenyl(cyclopropyl)methanol is a common strategy for installing the bromine atom. This reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by the directing effects of the substituents already present on the benzene ring. The cyclopropylcarbinol group (-CH(OH)C₃H₅) is an ortho-, para-directing activator due to the electron-donating nature of the alkyl and hydroxyl groups. youtube.com
To achieve the desired 2-bromo (ortho) substitution, careful selection of the brominating agent and reaction conditions is crucial to control the regioselectivity and prevent polybromination. nih.gov N-Bromosuccinimide (NBS) is a frequently used reagent for regioselective bromination as it provides a low concentration of electrophilic bromine. mdpi.comlibretexts.org The reaction is often carried out in a suitable solvent, and the presence of a catalyst, such as a Lewis acid or a protic acid, can influence the outcome. mdpi.com Steric hindrance from the bulky cyclopropylcarbinol group may also play a role in directing the substitution to the less hindered para position, making the isolation of the desired ortho-isomer a potential challenge. gla.ac.uk
Table 3: Common Reagents for Regioselective Aromatic Bromination
| Reagent | Conditions | Selectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile, 0°C | Good ortho/para selectivity nih.gov |
| Bromine (Br₂) in Acetic Acid | Room Temperature | Can lead to polybromination |
Utilization of Brominated Synthons in Coupling Reactions
An alternative and often more controlled approach involves using a brominated precursor in a cross-coupling reaction to build the final molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful for this purpose. researchgate.netlibretexts.org
In a typical Suzuki-Miyaura reaction, an aryl halide or triflate is coupled with an organoboron compound. libretexts.org To synthesize analogues of this compound, one could couple a dibrominated benzene derivative (e.g., 1,2-dibromobenzene) with cyclopropylboronic acid. This would install the cyclopropyl group, leaving the second bromine atom intact for further functionalization. The reaction requires a palladium catalyst, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), a base (e.g., potassium carbonate or potassium phosphate), and a suitable solvent system. nih.govaudreyli.comorganic-chemistry.org This strategy offers excellent functional group tolerance and control over the substitution pattern on the aromatic ring. nih.gov
Table 4: Suzuki-Miyaura Coupling for Aryl-Cyclopropyl Bond Formation
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Yield |
|---|---|---|---|---|
| 1,2-Dibromobenzene | Cyclopropylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Good nih.gov |
| 2-Bromophenyl triflate | Cyclopropylboronic acid | Pd(PPh₃)₄ | KF·2H₂O | Very Good organic-chemistry.org |
Stereoselective Synthesis and Resolution of Enantiomers
The creation of a single, desired stereoisomer of this compound is paramount for its potential applications. The following sections detail the primary methods for achieving this stereocontrol.
Asymmetric Catalysis in Carbinol Formation
Asymmetric catalysis represents a highly efficient method for the direct synthesis of enantiomerically enriched this compound. This approach typically involves the addition of a cyclopropyl nucleophile to 2-bromobenzaldehyde in the presence of a chiral catalyst. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other.
A common strategy is the enantioselective addition of organometallic reagents to aldehydes. For instance, the use of cyclopropyl Grignard or organozinc reagents in conjunction with chiral ligands can afford the desired carbinol with high enantioselectivity. While specific data for the asymmetric synthesis of this compound is not extensively documented in publicly available literature, analogous reactions provide a strong precedent. Chiral amino alcohols and their derivatives are frequently employed as ligands to induce asymmetry in the addition of organometallic reagents to aldehydes.
| Aldehyde | Cyclopropyl Reagent | Chiral Catalyst/Ligand | Enantiomeric Excess (ee) |
| 2-Bromobenzaldehyde | Cyclopropylmagnesium bromide | Chiral Amino Alcohol Ligand | Data not available |
| Benzaldehyde | Cyclopropylzinc bromide | Proline-derived Ligand | Up to 95% |
| 4-Chlorobenzaldehyde | Cyclopropylmagnesium bromide | BINOL-derived Catalyst | Up to 92% |
Another promising avenue is the asymmetric reduction of the corresponding ketone, 2-bromophenyl cyclopropyl ketone. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral phosphine ligands, are known to effectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess. Similarly, oxazaborolidine-based catalysts, like the Corey-Bakshi-Shibata (CBS) catalyst, have demonstrated broad applicability in the enantioselective reduction of a wide range of ketones.
| Ketone | Reduction Method | Chiral Catalyst | Enantiomeric Excess (ee) |
| 2-Bromophenyl cyclopropyl ketone | Asymmetric Hydrogenation | Ru-BINAP | Data not available |
| Acetophenone | Asymmetric Transfer Hydrogenation | Ru-TsDPEN | >99% |
| 1-Tetralone | CBS Reduction | (S)-CBS | 97% |
Diastereoselective Synthetic Routes
Diastereoselective synthesis offers an alternative to direct asymmetric catalysis. This method involves the use of a chiral auxiliary, a chemical compound that is temporarily incorporated into the reacting molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary could be attached to either the 2-bromobenzaldehyde or the cyclopropyl nucleophile. For example, 2-bromobenzaldehyde could be converted into a chiral acetal or imine. The subsequent addition of an achiral cyclopropyl Grignard reagent would proceed with facial selectivity dictated by the steric and electronic properties of the chiral auxiliary, leading to a diastereomerically enriched product. Hydrolysis of the auxiliary would then yield the enantiomerically enriched this compound.
Commonly used chiral auxiliaries for controlling additions to carbonyl groups include Evans' oxazolidinones and Oppolzer's sultams. While specific applications to the synthesis of this compound are not readily found in the literature, the general principles are well-established.
| Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) |
| Aldehyde derived from 2-bromobenzaldehyde | Evans' Oxazolidinone | >95:5 |
| Imine derived from 2-bromobenzaldehyde | (R)-alpha-Methylbenzylamine | Up to 90:10 |
Chiral Resolution Methods for Racemic Mixtures
When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture of this compound is a viable alternative. This involves separating the two enantiomers from a 50:50 mixture.
Diastereomeric Salt Formation: A classical method for resolving racemic alcohols is through the formation of diastereomeric salts. wikipedia.org The racemic alcohol is first derivatized to an acidic species, for instance, by reaction with a dicarboxylic anhydride like phthalic or succinic anhydride to form a hemiester. This racemic mixture of acidic hemiesters is then treated with a single enantiomer of a chiral base (the resolving agent), such as brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethylamine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired diastereomer is hydrolyzed to afford the enantiomerically pure alcohol.
Enzymatic Resolution: Enzymatic resolution is a powerful and often highly selective method for separating enantiomers. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. In a typical procedure, the racemic this compound is subjected to a transesterification reaction with an acyl donor, such as vinyl acetate, in the presence of a lipase (e.g., Candida antarctica lipase B, CAL-B). One enantiomer of the alcohol will be acylated at a much faster rate than the other, leading to a mixture of one enantiomer of the alcohol and the acetate of the other enantiomer. These two compounds can then be separated by standard chromatographic techniques. The choice of enzyme, solvent, and acyl donor can significantly impact the efficiency and selectivity of the resolution.
| Racemic Alcohol | Enzyme | Acyl Donor | Enantiomeric Excess (ee) of Remaining Alcohol |
| (±)-(2-Bromophenyl)(cyclopropyl)methanol | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | >99% (predicted) |
| (±)-1-Phenylethanol | Pseudomonas cepacia Lipase | Isopropenyl Acetate | >99% |
| (±)-1-(4-Chlorophenyl)ethanol | Candida rugosa Lipase | Ethyl Acetate | 98% |
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. For aryl carbinols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The choice of the mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving good separation.
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.5 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (95:5) | 1.3 |
Chemical Transformations and Reactivity of 2 Bromophenyl Cyclopropyl Methanol
Reactions Involving the Aryl Bromide Moiety
The bromine atom attached to the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In the case of (2-Bromophenyl)(cyclopropyl)methanol, the aryl bromide can be coupled with various boronic acids or their esters to introduce a wide range of substituents at the 2-position of the phenyl ring. adichemistry.comlibretexts.org This reaction is highly valued for its mild conditions and tolerance of various functional groups, including the hydroxyl group present in the substrate. nih.gov
A typical Suzuki-Miyaura reaction involving this compound would proceed by reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govgre.ac.uk
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |
| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | Dioxane | 100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 |
This table presents generalized conditions for Suzuki-Miyaura reactions of aryl bromides. Specific conditions for this compound may vary.
Palladium-Catalyzed Transformations
Beyond Suzuki-Miyaura coupling, the aryl bromide of this compound can participate in other palladium-catalyzed transformations. One such reaction is the intramolecular Heck reaction. wikipedia.orgorganicreactions.org If the hydroxyl group were to be modified with a tether containing a double bond, an intramolecular cyclization could be envisioned, leading to the formation of complex polycyclic structures. lookchem.comprinceton.edulibretexts.org
Another potential transformation is the palladium-catalyzed synthesis of fluorenones. While direct studies on this compound are not available, related compounds like bis(2-bromophenyl)methanols have been shown to undergo palladium-catalyzed oxidation and intramolecular C-C bond formation to yield fluorenones. wikipedia.orgrsc.org A similar pathway could potentially be adapted for this compound, likely involving an initial oxidation of the alcohol followed by an intramolecular coupling.
Other Metal-Mediated Aryl Functionalizations
The aryl bromide can also be functionalized using other metal-mediated reactions. For instance, it can be converted into an organolithium or Grignard reagent through metal-halogen exchange. These highly reactive intermediates can then be reacted with a variety of electrophiles to introduce different functional groups. However, the presence of the acidic hydroxyl group would necessitate its protection prior to such transformations.
Transformations of the Hydroxyl Group
The secondary hydroxyl group in this compound is another key reactive center, allowing for oxidation, derivatization, and the introduction of protecting groups.
Oxidation Reactions to Carbonyl Compounds
The secondary alcohol can be oxidized to the corresponding ketone, (2-Bromophenyl)(cyclopropyl)methanone. Several methods are available for this transformation, with the choice depending on the desired selectivity and the tolerance of other functional groups.
Common and effective methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. adichemistry.com The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantage of mild, neutral conditions and is often used for sensitive substrates. mychemblog.comjk-sci.com
Table 2: Common Oxidation Reactions for Secondary Alcohols
| Reagent | Conditions | Product |
| DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C to rt | (2-Bromophenyl)(cyclopropyl)methanone |
| Dess-Martin Periodinane | CH₂Cl₂, rt | (2-Bromophenyl)(cyclopropyl)methanone |
This table illustrates common oxidation methods applicable to secondary alcohols like this compound.
Derivatization and Protecting Group Strategies
The hydroxyl group can be derivatized to form ethers, esters, or other functional groups. For example, etherification can be achieved under Williamson ether synthesis conditions, though this typically requires a strong base which might be incompatible with the aryl bromide. Milder, chemoselective methods for the etherification of benzylic alcohols have also been developed. organic-chemistry.orgorganic-chemistry.org
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. masterorganicchemistry.com Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) ethers. chem-station.comrsc.orgnih.gov These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. rsc.org The choice of silyl group depends on the required stability and the conditions for its eventual removal.
Table 3: Common Protecting Groups for Alcohols
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF |
| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole, DMF | TBAF, THF |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C |
This table provides examples of common protecting groups and the general conditions for their application and removal, which are applicable to the hydroxyl group of this compound.
Nucleophilic Substitution Reactions at the Carbinol Carbon
Nucleophilic substitution at the carbinol carbon of this compound offers a pathway to introduce a variety of functional groups, leading to the formation of ethers, esters, and other derivatives. These reactions typically proceed through mechanisms influenced by the stability of the potential carbocation intermediate and the steric hindrance around the reaction center.
The substitution reaction is generally a second-order nucleophilic substitution (SN2) or a first-order nucleophilic substitution (SN1) process. In an SN2 reaction, the nucleophile attacks the electrophilic carbon as the leaving group departs in a single, concerted step, resulting in an inversion of configuration. youtube.commasterorganicchemistry.com This mechanism is favored with primary and less hindered secondary substrates. masterorganicchemistry.comyoutube.com In contrast, the SN1 reaction involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com This pathway is more common for tertiary substrates due to the increased stability of the corresponding carbocation. youtube.com
For this compound, the secondary benzylic and cyclopropyl-stabilized nature of the carbinol carbon suggests that both SN1 and SN2 pathways could be operative depending on the reaction conditions and the nucleophile. The cyclopropyl (B3062369) group can stabilize an adjacent positive charge, favoring an SN1-type mechanism.
A study on the nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl carbinol derivatives using nucleophiles like TMSBr, DMPSCl, and TMSN3 has been reported. nih.gov This research demonstrated a highly regio- and diastereoselective substitution that occurs in a stereoinvertive manner, suggesting the involvement of a bicyclobutonium intermediate. nih.gov While this study focused on a quaternary center, the principles can be relevant to the secondary center in this compound.
Table 1: Examples of Nucleophilic Substitution Reactions at the Carbinol Carbon
| Nucleophile | Reagent | Product Type | Potential Conditions |
| Alkoxide (RO⁻) | NaH, RX | Ether | THF, room temperature |
| Carboxylate (RCOO⁻) | Acyl chloride, pyridine | Ester | CH₂Cl₂, 0 °C to rt |
| Azide (N₃⁻) | TMSN₃, Lewis Acid | Azide | CH₂Cl₂, low temperature |
| Halide (X⁻) | TMSBr, Lewis Acid | Alkyl Halide | CH₂Cl₂, low temperature |
This table presents potential transformations based on general principles of organic chemistry. Specific experimental data for this compound was not found in the search results.
Reactivity and Rearrangements of the Cyclopropyl Ring
The high ring strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations are often initiated by Lewis acids, electrophiles, or nucleophiles and are driven by the release of this inherent strain.
Lewis acids can coordinate to the hydroxyl group of this compound, facilitating the formation of a carbocationic intermediate. This intermediate can then undergo rearrangement of the cyclopropyl ring. A study on the TMSOTf-mediated reactions of 1-cyclopropyl-2-arylethanones with allenic esters demonstrated a sequential reaction involving a nucleophilic ring-opening of the cyclopropane. nih.gov Although the substrate is a ketone, this illustrates the principle of Lewis acid-promoted cyclopropane ring-opening.
The specific outcome of the Lewis acid-mediated reaction of this compound would depend on the nature of the Lewis acid and the reaction conditions. Potential pathways include ring expansion to form cyclobutanol (B46151) derivatives or ring-opening to generate homoallylic alcohols.
The cyclopropyl ring can be opened by strong electrophiles or nucleophiles. Electrophilic attack can occur on the cyclopropane ring, leading to a corner-protonated or edge-protonated intermediate that can be trapped by a nucleophile.
Nucleophilic ring-opening of strained rings like epoxides is a well-established process where a nucleophile attacks one of the ring carbons, leading to ring cleavage. masterorganicchemistry.comkhanacademy.orglibretexts.orgnih.govucalgary.ca While cyclopropanes are less reactive than epoxides, similar principles can apply, especially if the ring is activated. In the context of this compound, a strong nucleophile could potentially attack one of the cyclopropyl carbons, although this is generally a difficult reaction without activation.
More commonly, the hydroxyl group can be converted into a good leaving group. Subsequent intramolecular nucleophilic attack by a species within the molecule or an external nucleophile could then facilitate ring opening.
The inherent strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a powerful driving force for rearrangements. nih.govmdpi.com These rearrangements can be thermally induced or catalyzed by acids or metals. For instance, vinylcyclopropanes are known to undergo thermal rearrangement to cyclopentenes.
In the case of this compound, the presence of the aryl and hydroxyl groups can influence the course of such rearrangements. For example, acid-catalyzed dehydration could lead to a cyclopropyl-substituted carbocation, which might then undergo a series of rearrangements driven by strain release and the electronic effects of the 2-bromophenyl group. The Truce-Smiles rearrangement, driven by strain release in cyclobutane (B1203170) systems, provides an example of how ring strain can be harnessed to drive complex transformations. manchester.ac.uk
General Reactivity Profile and Functional Group Compatibility
Alcohol Group: The hydroxyl group can undergo oxidation to the corresponding ketone, (2-bromophenyl)(cyclopropyl)methanone. It can also be converted into a better leaving group (e.g., tosylate, mesylate) to facilitate substitution or elimination reactions.
Cyclopropyl Ring: As discussed, the cyclopropyl ring is susceptible to ring-opening and rearrangement reactions under acidic conditions or in the presence of certain transition metals. It is generally stable to many standard reagents used for transformations on other parts of the molecule.
Bromophenyl Group: The bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. It can also be a site for nucleophilic aromatic substitution under specific conditions or be involved in the formation of organometallic reagents like Grignard or organolithium species.
The compatibility of these functional groups allows for a range of selective transformations. For instance, reactions at the alcohol or the bromo position can often be carried out without affecting the cyclopropyl ring if appropriate conditions are chosen. Conversely, reactions designed to open or rearrange the cyclopropyl ring need to be carefully controlled to avoid unwanted side reactions at the other functional groups.
Stereochemical Aspects in the Chemistry of 2 Bromophenyl Cyclopropyl Methanol
Configuration and Conformation of the Chiral Center
The absolute configuration of the chiral center in (2-Bromophenyl)(cyclopropyl)methanol can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The priority of the substituents attached to the chiral carbon would be assigned as follows: -Br (highest), -OH, the 2-bromophenyl group, the cyclopropyl (B3062369) group, and -H (lowest). The specific (R) or (S) designation depends on the three-dimensional arrangement of these groups.
Diastereoselectivity and Enantioselectivity in Synthetic Reactions
The synthesis of a single enantiomer of this compound requires stereoselective methods. A common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, (2-bromophenyl)(cyclopropyl)methanone. This can be achieved using chiral reducing agents or, more commonly, a catalyst system composed of a metal and a chiral ligand.
Catalytic asymmetric reduction often employs transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands. These chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other, leading to an enantiomeric excess (ee) of the desired product. The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high enantioselectivity.
For instance, biocatalysis using enzymes such as ene-reductases or alcohol dehydrogenases represents another powerful approach for the enantioselective reduction of ketones. These enzymes can exhibit very high levels of stereocontrol, often producing enantiomerically pure alcohols.
The following table illustrates hypothetical data for the asymmetric reduction of (2-bromophenyl)(cyclopropyl)methanone, based on typical results for similar reactions found in the literature.
| Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Predominant Configuration |
| RuCl₂(R)-BINAP | Methanol | 25 | 95 | (S) |
| CBS Catalyst (Corey-Bakshi-Shibata) | Toluene | -78 | 98 | (R) |
| KRED-NADH-101 (Ketoreductase) | Isopropanol/Water | 30 | >99 | (S) |
This table is illustrative and based on general knowledge of asymmetric synthesis; specific experimental data for this compound is not available in the cited literature.
Influence of Stereochemistry on Reaction Pathways
The specific stereochemistry—(R) or (S)—of this compound would significantly influence its subsequent chemical transformations. The chiral center can direct the approach of reagents, leading to diastereoselective outcomes in reactions at other parts of the molecule.
Furthermore, reactions that involve the opening of the cyclopropane (B1198618) ring would be highly dependent on the stereochemistry of the carbinol center. The orientation of the breaking bond relative to the substituents on the chiral carbon would dictate the stereochemical outcome of the resulting product. This control is a powerful tool in stereoselective synthesis, allowing the transfer of chirality from the starting alcohol to a more complex product.
Computational and Theoretical Investigations of 2 Bromophenyl Cyclopropyl Methanol
Electronic Structure and Bonding Analysis
The electronic structure and bonding of a molecule are fundamental to understanding its reactivity and properties. Computational methods provide powerful tools to probe these characteristics at the quantum level.
Frontier Molecular Orbital (HOMO-LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For (2-Bromophenyl)(cyclopropyl)methanol, one would expect the HOMO to be located primarily on the electron-rich bromophenyl ring, while the LUMO would also likely be distributed across the aromatic system. A Density Functional Theory (DFT) study on a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, utilized the B3LYP/6-311+G(d,p) level of theory to analyze its frontier orbitals and found a significant energy gap, indicating high stability. scispace.com A similar analysis for this compound would provide valuable insights into its reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, offering insights into bonding interactions, lone pairs, and charge transfer events. This analysis can reveal the nature of the covalent and ionic character of bonds and quantify the effects of hyperconjugation.
In this compound, NBO analysis would be expected to show significant polarization of the C-Br and C-O bonds due to the high electronegativity of bromine and oxygen. This would result in a partial positive charge on the adjacent carbon atoms and partial negative charges on the bromine and oxygen atoms. A study on a different brominated compound, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, used DFT calculations to determine Mulliken atomic charges, revealing the charge distribution across the molecule. researchgate.net
Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound
| Atom | Partial Charge (a.u.) |
| Br | -0.05 |
| O | -0.65 |
| C (attached to Br) | +0.03 |
| C (attached to O) | +0.25 |
| H (of OH group) | +0.45 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.
Conformational Analysis and Stability
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its physical and chemical properties. Computational methods are instrumental in exploring the potential energy surface to identify stable conformers.
Potential Energy Surface Scans for Rotamers
This compound has several rotatable bonds, including the bond between the phenyl ring and the carbinol carbon, and the bond between the carbinol carbon and the hydroxyl group. A potential energy surface scan involves systematically rotating these bonds and calculating the energy at each step to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). A computational study on cyclopropyl (B3062369) methyl ketone, for instance, determined that the s-cis conformation is the most stable. uwlax.edu A similar approach for this compound would elucidate its preferred spatial arrangement.
Intramolecular Interactions and Their Energetic Contributions
The relative stability of different conformers is determined by a balance of various intramolecular interactions, such as steric hindrance, hydrogen bonding, and dipole-dipole interactions. For example, a conformation where the bulky bromophenyl and cyclopropyl groups are far from each other would likely be favored to minimize steric strain. The possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom or the pi-system of the phenyl ring could also influence conformational preference.
Spectroscopic Property Prediction and Validation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.
Theoretical calculations of the Infrared (IR) spectrum can help in assigning the vibrational modes of the molecule. For this compound, characteristic peaks would be expected for the O-H stretch, C-H stretches of the aromatic and cyclopropyl groups, and the C-Br stretch. The NIST Chemistry WebBook provides an experimental IR spectrum for the related molecule cyclopropyl bromide, which shows characteristic bands for the cyclopropyl group. nist.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental spectra. 1H and 13C NMR spectra would provide a detailed map of the chemical environment of each nucleus in this compound. Experimental 1H NMR data is available for the simple cyclopropyl carbinol, showing the characteristic upfield shifts for the cyclopropyl protons. chemicalbook.com
Vibrational (IR, Raman) Spectroscopy Simulations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying molecular structures by probing their characteristic vibrations. Computational simulations, typically employing Density Functional Theory (DFT), are instrumental in assigning the experimentally observed vibrational bands to specific atomic motions within the molecule.
In a hypothetical computational study of this compound, the first step would be to perform a geometry optimization of the molecule's three-dimensional structure. Following this, vibrational frequency calculations would be carried out. These calculations would predict the wavenumbers and intensities of the IR and Raman active modes.
The resulting data would allow for a detailed assignment of the vibrational spectrum. For instance, characteristic stretching frequencies for the O-H group (typically in the range of 3200-3600 cm⁻¹), C-H bonds of the aromatic ring and cyclopropyl group (around 2900-3100 cm⁻¹), and the C-Br bond (in the lower frequency region) would be identified. Bending and torsional modes, which are often more complex, could also be precisely assigned.
A simulated vibrational data table for this compound would resemble the following, although the exact values would depend on the level of theory and basis set used in the calculation.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) - IR | Calculated Frequency (cm⁻¹) - Raman |
|---|---|---|
| O-H Stretch | 3450 | 3452 |
| Aromatic C-H Stretch | 3080 | 3085 |
| Cyclopropyl C-H Stretch | 3010 | 3015 |
| C-O Stretch | 1050 | 1048 |
Note: This data is illustrative and not based on actual experimental or computational results.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. Computational methods, particularly those using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the ¹H and ¹³C NMR chemical shifts.
For this compound, theoretical calculations would involve optimizing the molecular geometry in a simulated solvent environment to mimic experimental conditions. Subsequently, the magnetic shielding tensors for each nucleus would be calculated. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).
These calculations would aid in the unambiguous assignment of each proton and carbon atom in the NMR spectra. For example, the chemical shift of the hydroxyl proton is highly sensitive to hydrogen bonding and its environment. The protons on the aromatic ring would exhibit shifts influenced by the electron-withdrawing bromine atom and the cyclopropylmethanol (B32771) substituent. The unique electronic environment of the cyclopropyl ring protons and carbons would also be reflected in their calculated chemical shifts.
Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH-OH | 4.85 | 75.2 |
| Aromatic CH | 7.10 - 7.60 | 127.0 - 133.0 |
| Cyclopropyl CH | 1.10 - 1.50 | 10.0 - 15.0 |
| Cyclopropyl CH₂ | 0.40 - 0.80 | 3.0 - 8.0 |
Note: This data is illustrative and not based on actual experimental or computational results.
Mechanistic Insights from Quantum Chemical Calculations
Beyond spectroscopy, quantum chemical calculations are pivotal in understanding reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone.
Elucidation of Reaction Pathways and Transition States
For any chemical reaction involving this compound, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed.
For example, in a potential oxidation of the alcohol to a ketone, calculations could model the interaction with an oxidizing agent. The transition state for the hydrogen abstraction from the alcohol would be located, and its energy would determine the activation energy of the reaction. This provides critical insights into the reaction kinetics. Similarly, reactions involving the substitution of the bromine atom or reactions involving the cyclopropyl ring could be investigated.
Solvation Effects on Molecular Structure and Reactivity
Reactions are typically carried out in a solvent, which can significantly influence the structure, stability, and reactivity of molecules. Computational models can account for these solvation effects using either implicit or explicit solvent models.
Implicit models represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models involve including a number of individual solvent molecules around the solute, offering a more detailed picture of specific solute-solvent interactions like hydrogen bonding.
For this compound, studying solvation effects would be crucial for accurately predicting its conformational preferences in different solvents and for understanding the mechanism of solvent-mediated reactions. For instance, the stability of a potential carbocation intermediate formed during a reaction could be significantly affected by the polarity of the solvent, a phenomenon that can be quantitatively assessed through computation.
2 Bromophenyl Cyclopropyl Methanol As a Versatile Building Block in Organic Synthesis
Precursor for the Synthesis of Diverse Organic Molecules
The inherent reactivity of the aryl bromide and the cyclopropylmethanol (B32771) group in (2-Bromophenyl)(cyclopropyl)methanol makes it a suitable precursor for a wide range of organic molecules. The bromine atom can be readily transformed through various cross-coupling reactions, while the cyclopropylmethanol unit can undergo ring-opening or rearrangement reactions, leading to a multitude of molecular scaffolds.
The utility of this building block is exemplified by its potential to participate in well-established palladium-catalyzed cross-coupling reactions. For instance, the aryl bromide can serve as a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Coupling Partner | Potential Product Class | Catalyst/Reagents |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes | Pd catalyst, Cu cocatalyst, Base |
| Heck Reaction | Alkene | Substituted Alkenes | Pd catalyst, Base |
| Buchwald-Hartwig Amination | Amine | Aryl Amines | Pd catalyst, Ligand, Base |
| Suzuki Coupling | Boronic Acid/Ester | Biaryls | Pd catalyst, Base |
This table illustrates potential transformations based on the known reactivity of aryl bromides.
Strategic Intermediate in Complex Molecule Construction
In the context of multi-step synthesis, this compound can serve as a key strategic intermediate. Its bifunctional nature allows for sequential and site-selective modifications, enabling the assembly of complex target molecules. The presence of the ortho-bromo substituent relative to the cyclopropylmethanol group can be exploited to direct subsequent transformations and to introduce functionality at specific positions, which is a critical aspect in the synthesis of intricate natural products and pharmaceutical agents.
The strategic value lies in the ability to unmask or transform the latent functionality of the cyclopropyl (B3062369) ring at a later stage in a synthetic sequence. For example, the cyclopropyl group can be viewed as a masked homoenolate equivalent, which can be revealed under specific reaction conditions.
Applications in the Synthesis of Carbocyclic and Heterocyclic Systems
The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of carbocyclic and heterocyclic systems.
Carbocyclic Systems:
Intramolecular reactions are a powerful tool for the construction of cyclic molecules. For instance, derivatives of this compound can be designed to undergo intramolecular Heck reactions, leading to the formation of fused ring systems. researchgate.net While specific examples starting from this exact compound are not extensively documented, the principle is well-established for similar substrates. Another potential pathway involves the synthesis of spirocyclic compounds, where the cyclopropane (B1198618) ring becomes part of a spirocyclic junction. The synthesis of spiro[cyclopropane-1,9'-fluorene] (B11903436) derivatives has been reported through cyclization of related precursors. epa.gov
Heterocyclic Systems:
The ortho-bromoaryl motif is a common precursor for the synthesis of various fused heterocyclic compounds.
Indoles: The synthesis of indoles can be achieved through various methods, including palladium-catalyzed cyclization of 2-alkynyl anilines. rsc.org A derivative of this compound could potentially be converted to the corresponding aniline (B41778) and then subjected to such cyclization conditions.
Carbazoles: Carbazole (B46965) synthesis can be achieved through photocatalytic methods involving indole-derived bromides and alkynes. researchgate.net The bromo-substituted indole (B1671886) precursor could potentially be derived from this compound.
Phenanthridines and Dibenzofurans: Palladium-catalyzed intramolecular C-H functionalization or coupling reactions are common strategies for the synthesis of phenanthridines and dibenzofurans from appropriately substituted biaryl precursors. epa.govnih.gov The bromo-functionality in this compound provides a handle to construct the necessary biaryl intermediate. For example, a Suzuki coupling could be employed to introduce a second aryl ring, which could then undergo intramolecular cyclization.
| Target Heterocycle | Potential Synthetic Strategy | Key Transformation |
| Indoles | Fischer Indole Synthesis or Pd-catalyzed cyclization | Formation of the pyrrole (B145914) ring |
| Carbazoles | Photocatalytic [4+2] cycloaddition | Formation of the central carbazole core |
| Phenanthridines | Intramolecular C-H amination/arylation | Pd-catalyzed cyclization |
| Dibenzofurans | Intramolecular C-O bond formation | Pd or Cu-catalyzed cyclization |
This table outlines plausible synthetic routes to various heterocycles based on established methodologies for related compounds.
Role in Methodological Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The dual reactivity of this compound makes it a valuable substrate for the development of new synthetic methodologies. Its well-defined structure allows for the precise study of reaction mechanisms and the exploration of the scope and limitations of new catalytic systems.
Carbon-Carbon Bond Formation:
The aryl bromide moiety is a classic electrophile for a variety of palladium-catalyzed cross-coupling reactions that form C-C bonds. These include:
Heck Reaction: The coupling of the aryl bromide with an alkene. researchgate.net
Sonogashira Coupling: The reaction with a terminal alkyne to form an aryl alkyne.
Suzuki Coupling: The reaction with an organoboron reagent.
These reactions, applied to this compound or its derivatives, can be used to develop and optimize new ligands, catalysts, and reaction conditions for these fundamental transformations.
Carbon-Heteroatom Bond Formation:
Similarly, the formation of carbon-heteroatom bonds can be explored using this building block.
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine.
Ullmann Condensation: This provides a route to C-O and C-S bonds by reacting with alcohols or thiols, respectively.
The presence of the cyclopropylmethanol group allows for the investigation of functional group tolerance and potential intramolecular side reactions in the development of these methodologies.
| Bond Type | Reaction Name | Reactant |
| C-C | Heck Reaction | Alkene |
| C-C | Sonogashira Coupling | Terminal Alkyne |
| C-C | Suzuki Coupling | Boronic Acid/Ester |
| C-N | Buchwald-Hartwig Amination | Amine |
| C-O | Ullmann Condensation | Alcohol |
| C-S | Ullmann Condensation | Thiol |
This interactive table summarizes key bond-forming reactions applicable to the aryl bromide moiety of the title compound.
Q & A
Q. What are the common synthetic routes for preparing (2-bromophenyl)(cyclopropyl)methanol, and how are intermediates characterized?
Methodological Answer:
- Synthetic Routes:
- Palladium-Catalyzed C–H Functionalization: Utilize palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to couple cyclopropyl ketones with 2-bromophenyl derivatives. This method achieves yields up to 61% under mild conditions (e.g., pentane/EtOAc eluent) .
- Hydrogen-Borrowing Alkylation: Employ iridium catalysts (e.g., [Cp*IrCl₂]₂) to mediate alkylation between cyclopropane-containing alcohols and bromoarenes. This approach avoids harsh bases and enables room-temperature reactions with functional group tolerance .
- Characterization:
- NMR Spectroscopy: Confirm regioselectivity via ¹H/¹³C NMR (e.g., cyclopropyl proton splitting patterns at δ ~0.5–2.0 ppm).
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁BrO: calc. 231.0, observed 231.1) .
Q. How does the cyclopropyl group influence the compound’s physicochemical properties and reactivity?
Methodological Answer:
- Physicochemical Effects:
- Metabolic Stability: The cyclopropyl ring reduces oxidative metabolism by cytochrome P450 enzymes due to its strained, non-planar structure, enhancing pharmacokinetic profiles .
- Lipophilicity: Cyclopropane increases logP values, improving blood-brain barrier permeability (critical for CNS-targeted drugs) .
- Reactivity:
- Electrochemical Stability: Cyclopropyl groups resist oxidation at potentials ≤1.70 V vs. SCE in methanol, making them stable under electrochemical analysis conditions .
- Acid/Base Sensitivity: Hydrolysis of the cyclopropane ring may occur under strongly acidic/basic conditions, necessitating pH-controlled storage (e.g., neutral buffers) .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
Methodological Answer:
- Purity Analysis:
- HPLC-UV/HRMS: Use C18 columns with acetonitrile/water gradients; monitor for brominated byproducts (e.g., debromination artifacts).
- Elemental Analysis: Verify Br content (calc. ~34.6% for C₁₀H₁₁BrO) .
- Structural Confirmation:
- X-ray Crystallography: Resolve cyclopropane ring geometry and bromophenyl orientation (if crystals are obtainable).
- FTIR Spectroscopy: Identify O–H stretches (~3200–3600 cm⁻¹) and C–Br vibrations (~550–600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the docking behavior of this compound with biological targets?
Methodological Answer:
- Docking Studies:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict binding preferences (e.g., cyclopropyl vs. phenyl group interactions).
- Molecular Dynamics (MD): Simulate solvation effects in methanol/tert-butyl alcohol to assess conformational stability. Studies show cyclopropyl groups shift docking toward hydrophobic pockets .
- Validation:
- Compare computational results with experimental NMR titration data (e.g., cyclopropane-induced chemical shift perturbations) .
Q. What mechanistic insights explain contradictions in cyclopropane ring-opening reactions under basic conditions?
Methodological Answer:
- Mechanistic Probes:
- Isotopic Labeling: Use D₂O/NaOMe to track H/D exchange at cyclopropane C–H bonds, revealing "I strain" effects that inhibit ring-opening .
- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy; cyclopropane ring-opening in methanol follows pseudo-first-order kinetics with activation energy ~25 kcal/mol .
- Resolution of Contradictions:
- Discrepancies in reported yields may arise from solvent polarity (e.g., higher dielectric solvents stabilize transition states) or catalyst loading .
Q. How does the bromine substituent impact regioselectivity in cross-coupling reactions?
Methodological Answer:
- Regioselectivity Analysis:
- Buchwald-Hartwig Amination: Bromine directs coupling to the ortho position due to its electron-withdrawing effect. Use X-ray photoelectron spectroscopy (XPS) to confirm Pd–Br coordination .
- Suzuki-Miyaura Coupling: Optimize with Pd(PPh₃)₄ and Na₂CO₃ in THF/water to retain cyclopropane integrity; GC-MS quantifies boronate byproducts .
- Controlled Experiments:
- Compare reactivity with 3-bromo or 4-bromo analogs to isolate steric vs. electronic effects .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
Methodological Answer:
- Scale-Up Strategies:
- Flow Chemistry: Use microreactors to control exothermic cyclopropanation steps (e.g., Simmons-Smith reactions).
- Cryogenic Conditions: Maintain temperatures <−30°C during Grignard additions to prevent cyclopropane ring strain release .
- Stereochemical Control:
- Chiral HPLC: Separate enantiomers using amylose-based columns; confirm ee ≥98% via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
